molecular formula C8H9BrO2 B144562 1-Bromo-2,5-dimethoxybenzene CAS No. 25245-34-5

1-Bromo-2,5-dimethoxybenzene

Cat. No. B144562
Key on ui cas rn: 25245-34-5
M. Wt: 217.06 g/mol
InChI Key: DWCGNRKFLRLWCJ-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

This compound was prepared in a manner similar to that of 5-Fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 1-bromo-2,5-dimethoxybenzene (2.00 mL, 13.3 mmol), n-BuLi (2.5 M in hexanes; 5.34 mL, 13.3 mmol), and trimethylborate (4.5 mL, 40 mmol) to afford 2.43 g (99%) of 2,5-dimethoxyphenylboronic acid which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([B:8]([OH:10])[OH:9])[CH:7]=1.BrC1C=[C:18]([O:20]C)C=CC=1OC.[Li]CCCC.COB(OC)OC>>[CH3:12][O:11][C:5]1[CH:4]=[CH:3][C:2]([O:20][CH3:18])=[CH:7][C:6]=1[B:8]([OH:10])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)OC
Name
Quantity
5.34 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4.5 mL
Type
reactant
Smiles
COB(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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